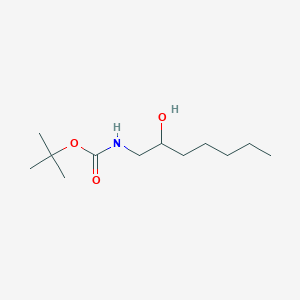

tert-Butyl(2-hydroxyheptyl)carbamate

Description

Significance of N-Boc Protected Amino Alcohols in Complex Molecule Synthesis

N-Boc protected amino alcohols are a cornerstone of modern synthetic chemistry, prized for their utility in the construction of a diverse array of complex molecules, particularly those with biological activity. The Boc protecting group offers several advantages: it is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring the selective deprotection of the amine functionality without affecting other sensitive parts of the molecule.

This class of compounds serves as chiral synthons, providing a reliable source of stereochemistry that is often crucial for the biological function of the target molecule. Chiral 1,2-amino alcohols, in particular, are prevalent structural motifs in many natural products and pharmaceuticals, including antiviral agents like HIV protease inhibitors, and as ligands in asymmetric catalysis. The ability to introduce this chiral fragment in a protected form allows for further chemical transformations at other sites of the molecule without compromising the integrity of the amino and alcohol groups.

Architectural Relevance of the Hydroxyheptyl Carbamate (B1207046) Moiety in Building Block Design

The architectural design of tert-Butyl(2-hydroxyheptyl)carbamate offers specific advantages in the synthesis of target molecules. The carbamate group itself is a key structural motif in many approved drugs and prodrugs, valued for its chemical and proteolytic stability. nih.gov It can act as a bioisostere for amide bonds, potentially improving the pharmacokinetic properties of a drug candidate.

The "hydroxyheptyl" portion of the molecule introduces two important features: a secondary alcohol and a seven-carbon alkyl chain. The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone, esterification, or etherification, allowing for the attachment of other molecular fragments. The heptyl group, a moderately long alkyl chain, significantly increases the lipophilicity of the molecule. This property is often crucial in drug design for enhancing membrane permeability and improving oral bioavailability. The specific length of the alkyl chain can be critical for optimizing binding interactions with biological targets.

Contextual Overview of the Compound's Utility in Synthetic Methodologies

While specific, detailed research findings exclusively focused on tert-Butyl(2-hydroxyheptyl)carbamate are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of N-Boc protected amino alcohols. These compounds are frequently employed in multi-step syntheses of bioactive molecules.

The synthesis of such carbamates can be achieved through various established methods. A common approach involves the reaction of the corresponding amino alcohol (2-amino-1-heptanol) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The amino alcohol precursor can be synthesized through methods such as the reduction of the corresponding α-amino acid or through asymmetric synthesis to yield a specific enantiomer.

In synthetic applications, the protected amino alcohol can undergo a variety of transformations. The hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution reactions. Alternatively, the Boc-protected amine can be deprotected to reveal the free amine, which can then participate in amide bond formation, reductive amination, or other N-alkylation reactions. The strategic sequencing of these deprotection and functionalization steps allows for the controlled and efficient assembly of complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxyheptyl)carbamate |

InChI |

InChI=1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) |

InChI Key |

LYQGVSZYNFXYNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CNC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Hydroxyheptyl Carbamate

Direct Synthetic Routes from Heptenoic Acid Derivatives

A direct and elegant approach to vicinal N-protected amino alcohols involves the direct functionalization of an alkene precursor. The Sharpless Asymmetric Aminohydroxylation (AA) stands out as a premier method for the catalytic and enantioselective conversion of alkenes into these valuable products. nih.govrsc.org This reaction introduces both the nitrogen and oxygen functionalities in a single, stereocontrolled step.

For the synthesis of tert-butyl(2-hydroxyheptyl)carbamate, a suitable starting material would be a derivative of heptenoic acid, such as 1-heptene. The AA reaction typically employs an osmium catalyst in conjunction with a chiral ligand, derived from dihydroquinidine (B8771983) or dihydroquinine, to induce enantioselectivity. organic-chemistry.org The nitrogen source and the oxidant are often provided by a single reagent, such as a chloramine (B81541) salt of a carbamate (B1207046). In this case, a tert-butoxycarbonyl-protected nitrogen source would be used to directly install the desired Boc group.

The general reaction scheme is as follows:

1-Heptene, in the presence of an osmium catalyst, a chiral ligand, and a Boc-protected nitrogen source (e.g., N-chloro-N-sodio-tert-butylcarbamate), would yield the desired tert-butyl(2-hydroxyheptyl)carbamate. The regioselectivity of the addition can be influenced by the choice of the chiral ligand and the reaction conditions, which is a critical consideration for unsymmetrical alkenes like 1-heptene. rsc.orgorganic-chemistry.org

Table 1: Representative Conditions for Sharpless Asymmetric Aminohydroxylation

| Parameter | Condition |

| Alkene | 1-Heptene |

| Catalyst | Osmium Tetroxide (OsO₄) |

| Chiral Ligand | (DHQD)₂PHAL or (DHQ)₂PHAL |

| Nitrogen Source | N-chloro-N-sodio-tert-butylcarbamate |

| Solvent | t-Butanol/Water |

| Temperature | 0 °C to room temperature |

| Typical Yield | Moderate to high |

| Enantioselectivity | Generally high (>90% ee) |

Reductive Amination Strategies to Access the Carbamate Scaffold

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org To synthesize tert-butyl(2-hydroxyheptyl)carbamate via this strategy, a suitable precursor would be an α-hydroxy ketone, specifically 1-hydroxy-2-heptanone. This intermediate can be subjected to amination with a source of ammonia (B1221849), followed by in situ or subsequent reduction of the resulting imine/enamine, and finally, protection of the newly formed amino group.

The process can be envisioned in the following steps:

Imine Formation: 1-hydroxy-2-heptanone reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine, 2-amino-1-heptanol. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the imine over the ketone. harvard.edumasterorganicchemistry.com

Boc Protection: The resulting 2-amino-1-heptanol is then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product.

A one-pot procedure where the reductive amination and Boc protection occur sequentially in the same reaction vessel can enhance efficiency. nih.gov The reductive amination of α-hydroxy ketones, such as 1-hydroxy-2-propanone, has been demonstrated to be a viable route to the corresponding amino alcohols. fkit.hr

Table 2: Typical Reagents for Reductive Amination Approach

| Step | Reagent/Condition | Purpose |

| Starting Material | 1-Hydroxy-2-heptanone | Carbonyl precursor |

| Amination | Ammonia (or ammonium (B1175870) salt) | Nitrogen source |

| Reduction | Sodium triacetoxyborohydride | Selective reduction of imine |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc group |

| Solvent | Dichloromethane (B109758) or Methanol (B129727) | Reaction medium |

Multi-Step Convergent Synthesis Approaches

Convergent synthesis strategies offer advantages in terms of efficiency and modularity by assembling the target molecule from smaller, pre-synthesized fragments. A logical convergent approach for tert-butyl(2-hydroxyheptyl)carbamate involves the ring-opening of an epoxide with a nitrogen nucleophile.

A plausible convergent synthesis would be:

Epoxidation: 1-Heptene is first converted to 1,2-epoxyheptane (B1347036). This can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).

Aminolysis: The synthesized epoxide undergoes nucleophilic ring-opening with a source of ammonia. This reaction typically occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, which in the case of 1,2-epoxyheptane is the terminal carbon. libretexts.org This step yields 2-amino-1-heptanol.

Boc Protection: The final step is the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford tert-butyl(2-hydroxyheptyl)carbamate.

Protective Group Manipulations in the Synthesis of tert-Butyl Carbamates

The strategic use of protecting groups is fundamental in the synthesis of multifunctional molecules like tert-butyl(2-hydroxyheptyl)carbamate. This involves the protection of the amine as a carbamate and potentially the temporary protection of the hydroxyl group.

Formation of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.uk The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The reaction conditions are generally mild and high-yielding. A variety of bases and solvent systems can be employed, offering flexibility to accommodate different substrates. For amino alcohols, chemoselective N-protection can be achieved without affecting the hydroxyl group. organic-chemistry.orgresearchgate.net

Table 3: Common Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature |

| Di-tert-butyl dicarbonate | Sodium hydroxide | Water/Dioxane | Room temperature |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room temperature |

| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine | Acetonitrile | Room temperature |

| Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/Acetone | Room temperature |

Strategic Protection and Deprotection of the Hydroxyl Functionality

In some synthetic routes, it may be necessary to protect the hydroxyl group to prevent its interference in subsequent reactions. Silyl (B83357) ethers are a popular choice for the protection of alcohols due to their ease of introduction, stability, and selective removal. organic-chemistry.org

Common silyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). The formation of a silyl ether is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole.

The deprotection of silyl ethers is often accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The stability of the Boc group to many silyl ether deprotection conditions allows for orthogonal protection strategies. For instance, a TBDMS ether can be cleaved with a fluoride source without affecting the Boc group. iwu.edu Conversely, the Boc group can be removed with acid while leaving the silyl ether intact.

Table 4: Orthogonal Protection/Deprotection Strategy

| Protecting Group | Functional Group | Protection Reagent | Deprotection Reagent |

| Boc | Amine | Boc₂O, Base | Trifluoroacetic Acid (TFA) or HCl |

| TBDMS | Hydroxyl | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

Comparative Analysis of Synthetic Efficiency and Yield Optimization

Direct Synthetic Routes (e.g., Sharpless Asymmetric Aminohydroxylation): This method is highly attractive for its atom economy and the direct, enantioselective formation of the product from a simple alkene. nih.gov It offers excellent control over stereochemistry. However, the use of osmium, a toxic and expensive metal, can be a drawback. The regioselectivity can also be a challenge for certain substrates and may require careful optimization of ligands and reaction conditions. rsc.org

Multi-Step Convergent Synthesis: The epoxide ring-opening strategy is a robust and reliable method. researchgate.net It allows for the construction of the molecule from two simpler fragments. The regioselectivity of the epoxide opening with ammonia is generally high, favoring attack at the less substituted carbon. libretexts.org Similar to reductive amination, this route will produce a racemic product unless an asymmetric epoxidation method is used in the initial step.

Table 5: Comparative Overview of Synthetic Routes

| Synthetic Route | Key Advantages | Key Disadvantages | Stereocontrol |

| Sharpless AA | High atom economy, Enantioselective | Use of toxic/expensive metal, Potential regioselectivity issues | Excellent (catalyst-controlled) |

| Reductive Amination | Versatile, Readily available reagents | Requires α-hydroxy ketone precursor, Typically racemic | Requires chiral reagents or catalysts |

| Convergent (Epoxide) | Modular, High-yielding steps | Multi-step, Typically racemic | Requires asymmetric epoxidation for enantioselectivity |

Stereochemical Control and Enantioselective Synthesis

Chiral Pool Approaches to Asymmetric tert-Butyl(2-hydroxyheptyl)carbamate Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy incorporates a pre-existing stereocenter into the target molecule, often simplifying the synthetic route and ensuring high optical purity. mdpi.com For the synthesis of (S)- or (R)-tert-butyl(2-hydroxyheptyl)carbamate, α-amino acids are highly suitable precursors. researchgate.netbaranlab.org

A plausible chiral pool synthesis could commence with L-norleucine, an α-amino acid with the desired (S)-configuration and a linear five-carbon side chain. The synthesis would involve the protection of the amino group, commonly with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid moiety to a primary alcohol.

The key steps in this proposed synthesis are:

N-protection: The amino group of L-norleucine is protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form N-Boc-L-norleucine.

Carboxylic Acid Reduction: The carboxylic acid of N-Boc-L-norleucine is reduced to the corresponding primary alcohol, yielding (S)-tert-butyl (1-hydroxyheptan-2-yl)carbamate. This reduction can be achieved using various reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by conversion to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄). The stereocenter from the starting amino acid is retained throughout this process.

This approach leverages the inherent chirality of the starting material to directly produce the enantiomerically pure target compound.

Asymmetric Catalytic Strategies for Diastereoselective and Enantioselective Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is an efficient and widely used method for creating stereocenters.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based and enzymatic catalysis. nih.gov For the synthesis of the tert-butyl(2-hydroxyheptyl)carbamate scaffold, an organocatalytic asymmetric Mannich reaction could be envisioned. orgsyn.org This would involve the reaction of an appropriate enolizable substrate with an imine derived from heptanal (B48729) in the presence of a chiral organocatalyst, such as a proline derivative. While direct application to this specific target is not widely documented, the principles of organocatalytic Michael additions and other carbon-carbon bond-forming reactions are well-established for creating chiral amine-containing structures. researchgate.netrsc.org

A highly effective and common strategy for synthesizing chiral 1,2-amino alcohols is the metal-catalyzed asymmetric hydrogenation of the corresponding α-amino ketone. researchgate.net In the case of tert-butyl(2-hydroxyheptyl)carbamate, the precursor would be tert-butyl (1-oxoheptan-2-yl)carbamate.

This reaction involves the reduction of a prochiral ketone to a chiral secondary alcohol using molecular hydrogen in the presence of a chiral transition metal catalyst. Catalysts based on ruthenium (Ru), rhodium (Rh), iridium (Ir), and more recently, earth-abundant metals like cobalt (Co), have shown excellent performance. nih.govacs.org These catalysts typically feature chiral phosphine (B1218219) ligands (e.g., BINAP) and often diamine ligands, which create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.

The efficiency of such reactions is typically high, often providing the desired amino alcohol with excellent yields and enantiomeric excesses (e.e.) up to 99%. nih.govacs.org The choice of catalyst, solvent, and reaction conditions (pressure, temperature) is crucial for achieving high stereoselectivity.

| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|

| Cobalt-bisphosphine complex | α-Primary amino aryl ketones | Up to 99% | High | nih.govacs.org |

| Ru-(S,S)-TsDPEN-p-cymene | Unprotected α-amino ketones | >99% | High | acs.org |

| Iridium/f-amphox complex | N-Me α-amino ketones | High | High | acs.org |

Deracemization Techniques Applicable to (2-hydroxyheptyl)carbamate Scaffolds

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer. This can be achieved through various methods, including kinetic resolution. A particularly relevant method for the (2-hydroxyheptyl)carbamate scaffold is enzymatic kinetic resolution.

In this approach, a racemic mixture of the target compound or a suitable derivative is treated with an enzyme, often a lipase, that selectively reacts with one enantiomer faster than the other. googleapis.com For example, a racemic mixture of tert-butyl(2-hydroxyheptyl)carbamate could be subjected to an acylation reaction catalyzed by a lipase. The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. This method can provide access to both enantiomers with high optical purity.

More advanced photochemical deracemization techniques have also been developed for related compounds like N-carboxyanhydrides, which can be converted into the desired amino acid derivatives with high enantiomeric excess. researchgate.netnih.gov

Determination of Absolute and Relative Stereochemistry Post-Synthesis

Following the synthesis of an enantiomerically enriched sample of tert-butyl(2-hydroxyheptyl)carbamate, it is essential to determine its optical purity (enantiomeric excess) and its absolute configuration (whether it is the R or S enantiomer).

Enantiomeric Excess Determination: The enantiomeric excess is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC). heraldopenaccess.us The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times. researchgate.net By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers, and thus the e.e., can be accurately calculated. uma.es

Determination of Absolute Configuration: Several methods can be used to determine the absolute configuration of the newly formed stereocenter.

X-ray Crystallography: If a single crystal of the enantiomerically pure compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and thus its absolute configuration. nih.gov This is often considered the definitive method.

NMR Spectroscopy (Mosher's Method): This is a powerful NMR-based technique for assigning the absolute configuration of chiral alcohols and amines. nih.govspringernature.com The method involves converting the chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net The proton NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter follow a predictable pattern, which allows for the assignment of the absolute configuration. illinois.eduechemi.com

Correlation with Known Compounds: The absolute configuration can sometimes be inferred by comparing chiroptical data, such as the specific optical rotation, with that of a known compound, especially if the compound was synthesized from a chiral pool starting material of known configuration.

Reaction Chemistry and Transformational Studies of Tert Butyl 2 Hydroxyheptyl Carbamate

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol in tert-butyl(2-hydroxyheptyl)carbamate is a versatile functional group that can be converted into a variety of other functionalities, including ketones, esters, ethers, and halides.

The oxidation of the secondary hydroxyl group in N-Boc protected amino alcohols to the corresponding ketone is a common and synthetically useful transformation. Several mild oxidation methods are available that are compatible with the acid-sensitive Boc protecting group.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. alfa-chemistry.comorganic-chemistry.orgnumberanalytics.com The Swern oxidation is known for its mild conditions and high yields in converting secondary alcohols to ketones. chem-station.com For a substrate like tert-butyl(2-hydroxyheptyl)carbamate, this reaction would be expected to produce tert-butyl (2-oxoheptyl)carbamate efficiently.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its operational simplicity and tolerance of various functional groups. jk-sci.comalfa-chemistry.com

| Oxidation Method | Reagents and Conditions | Product | Typical Yield | Reference Substrate |

|---|---|---|---|---|

| Swern Oxidation | 1) (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2) Et₃N | Ketone | >95% | N-Boc-protected amino alcohols |

| Dess-Martin Oxidation | DMP, CH₂Cl₂, rt | Ketone | ~90-98% | N-Boc-phenylglycinol |

The hydroxyl group can readily undergo esterification and etherification to introduce a variety of substituents.

Steglich Esterification: This method is a mild procedure for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org The Steglich esterification is particularly useful for substrates that are sensitive to harsh conditions. nih.govorganic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of alcohols to esters, ethers, and other functional groups with inversion of stereochemistry. missouri.eduwikipedia.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov For etherification, the alcohol is reacted with a suitable phenol (B47542) or another alcohol as the nucleophile under Mitsunobu conditions.

| Reaction | Reagents and Conditions | Product | Typical Yield | Reference Substrate |

|---|---|---|---|---|

| Steglich Esterification | R'COOH, DCC, DMAP, CH₂Cl₂, rt | Ester | High | N-Boc-L-valine with alcohol |

| Mitsunobu Etherification | R'OH, PPh₃, DIAD, THF, 0 °C to rt | Ether | ~80% | Diol with dibromo dione (B5365651) derivative |

The conversion of the hydroxyl group to a halide provides an entry point for a wide range of nucleophilic substitution reactions.

Appel Reaction: The Appel reaction converts alcohols to the corresponding alkyl halides using a combination of triphenylphosphine and a tetrahalomethane (e.g., CBr₄ or CCl₄). organic-chemistry.org This reaction proceeds under mild conditions and typically results in the inversion of stereochemistry at the alcohol carbon, consistent with an SN2 mechanism. The resulting tert-butyl (2-haloheptyl)carbamate is a versatile intermediate.

Nucleophilic Substitution: The generated alkyl halide can then be subjected to substitution reactions with various nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF would yield the corresponding azido (B1232118) derivative, tert-butyl (2-azidoheptyl)carbamate. This azide can be further reduced to an amine, providing a route to vicinal diamines.

| Reaction | Reagents and Conditions | Intermediate/Product | Typical Yield | Reference Substrate |

|---|---|---|---|---|

| Appel Reaction (Bromination) | PPh₃, CBr₄, CH₂Cl₂, rt | Alkyl Bromide | High | Serine derivative |

| Azide Substitution | NaN₃, DMF, rt | Alkyl Azide | Good to High | β-bromoalanine derivative |

Reactions Involving the Carbamate (B1207046) Linkage

The Boc-carbamate functionality can also be a site for chemical modification, although it is more commonly employed as a protecting group.

While the nitrogen of the Boc-carbamate is generally considered to be non-nucleophilic due to the electron-withdrawing nature of the carbonyl group, under strongly basic conditions, it can be deprotonated and subsequently alkylated.

N-Alkylation: Deprotonation of the N-H bond with a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), can lead to the N-alkylated product.

N-Acylation: Direct acylation on the nitrogen of a Boc-protected amine is challenging. A more common strategy involves a one-pot deprotection-acylation sequence. For instance, treatment of a t-butyl carbamate with an acyl halide in the presence of methanol (B129727) can lead to the formation of the corresponding amide in high yield. organic-chemistry.org

| Reaction | Reagents and Conditions | Product | Reference Reaction |

|---|---|---|---|

| N-Alkylation | 1) NaH, THF/DMF 2) R'-X (e.g., CH₃I, BnBr) | N-Alkyl-N-Boc derivative | Alkylation of N-alkoxycarbonylamino acids |

| One-pot N-Acylation | R'COCl, MeOH, then base | Amide | Conversion of t-butyl carbamates to amides |

The removal of the Boc group to liberate the free amine is one of the most common transformations in synthetic organic chemistry. The choice of deprotection method often depends on the presence of other sensitive functional groups in the molecule.

Acidic Deprotection: The Boc group is labile under acidic conditions. acsgcipr.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are commonly used for efficient deprotection. jk-sci.com

Mild and Selective Deprotection: In the presence of other acid-sensitive groups, milder deprotection methods are required.

Oxalyl chloride in methanol has been reported as a mild and selective method for Boc deprotection at room temperature. nih.gov

Thermal deprotection in continuous flow has been shown to be effective, and by controlling the temperature, selective deprotection of one Boc group in the presence of another can be achieved. nih.gov

Lewis acids , such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃), can also be used for selective Boc removal, sometimes offering different chemoselectivity compared to protic acids. jk-sci.comresearchgate.net

| Deprotection Method | Reagents and Conditions | Selectivity/Notes | Typical Yield |

|---|---|---|---|

| Standard Acidic | TFA/DCM or 4M HCl/dioxane, rt | Strongly acidic, may affect other acid-labile groups. | Quantitative |

| Mild Acidic | Aqueous phosphoric acid, THF | Milder alternative to TFA or HCl. | High |

| Neutral/Mild | Oxalyl chloride, MeOH, rt | Tolerant of many functional groups. nih.gov | Up to 90% |

| Thermal | MeOH or TFE, continuous flow, 170-230 °C | Allows for selective deprotection by temperature control. nih.gov | High |

| Lewis Acidic | FeCl₃ (catalytic), MeCN, 80 °C | Catalytic and selective. researchgate.net | High |

Transformations of the Alkyl Chain

The heptyl moiety of tert-butyl(2-hydroxyheptyl)carbamate presents a versatile scaffold for a variety of chemical transformations. These modifications can alter the compound's physical and chemical properties, enabling the synthesis of a diverse range of derivatives. Research in this area is focused on methodologies for extending or shortening the alkyl chain and for introducing new functional groups along its length. These transformations are crucial for structure-activity relationship studies and for the development of new chemical entities.

Chain Elongation and Shortening Methodologies

Modifying the length of the heptyl chain in tert-butyl(2-hydroxyheptyl)carbamate is a key strategy for systematically altering its lipophilicity and steric profile. Methodologies for both increasing and decreasing the chain length have been explored, often requiring multi-step synthetic sequences that are compatible with the existing hydroxyl and N-Boc protecting groups.

Chain Elongation

Chain elongation typically involves the conversion of the terminal methyl group or one of the methylene (B1212753) groups of the heptyl chain into a reactive functional group that can then be extended. A common approach begins with the oxidation of the secondary alcohol to a ketone. This ketone can then serve as a substrate for a variety of carbon-carbon bond-forming reactions.

One of the most effective methods for chain elongation from such an intermediate is the Wittig reaction . nih.govmasterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide, which converts the carbonyl group into a carbon-carbon double bond, thereby extending the carbon skeleton. The newly introduced double bond can then be hydrogenated to yield a saturated, elongated alkyl chain. For instance, oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction with a suitable phosphonium ylide, can introduce additional carbon atoms. Subsequent reduction of the resulting alkene would yield the elongated saturated chain.

Another potential strategy for chain elongation involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a carbon nucleophile like a cyanide ion. The resulting nitrile can then be hydrolyzed and reduced to extend the chain by one carbon. Alternatively, Grignard reagents can be used to add alkyl groups to the carbonyl, although this would result in a tertiary alcohol which would require further functional group manipulation. rsc.orgorganic-chemistry.org

Table 1: Representative Methodologies for Chain Elongation of N-Protected Amino Alcohols

| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Boc-2-amino-1-phenylethanol | 1. Oxalyl chloride, DMSO, Et3N; 2. Ph3P=CHCO2Et, Toluene | N-Boc-protected allylic amine | >85 |

| N-Boc-alaninal | Ph3P=CH(CH2)4CH3, n-BuLi, THF | N-Boc-protected unsaturated amine | ~70-80 |

| N-Boc-leucinal | Horner-Wadsworth-Emmons reagent, NaH, THF | N-Boc-protected α,β-unsaturated ester | >90 |

Chain Shortening

Chain shortening of the heptyl group can be accomplished through various oxidative cleavage reactions. masterorganicchemistry.com These methods typically require the introduction of a functional group, such as a double bond, at a specific position on the alkyl chain. For example, a terminal double bond could be introduced via elimination reaction after converting the secondary alcohol to a suitable leaving group and employing a strong base. Subsequent ozonolysis of this terminal alkene would cleave the carbon-carbon double bond, yielding an aldehyde which would represent a shortened chain.

Alternatively, methods for the direct oxidative cleavage of C-C bonds adjacent to hydroxyl groups can be employed. researchgate.net Certain transition metal catalysts, in the presence of a strong oxidant, can facilitate the cleavage of the C-C bond alpha to the alcohol, leading to a shorter-chain carboxylic acid. The compatibility of such methods with the N-Boc protecting group is a critical consideration. organic-chemistry.org

Table 2: Potential Methodologies for Chain Shortening

| Substrate Type | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Vicinal diol | NaIO4 or Pb(OAc)4 | Aldehydes or Ketones | Requires prior dihydroxylation of an alkene. |

| Alkene | 1. O3, CH2Cl2; 2. Me2S or Zn/H2O | Aldehydes or Ketones | Requires prior introduction of a double bond. |

| Secondary alcohol | Cu catalyst, O2 | Carboxylic acid | Oxidative C(OH)-C bond cleavage. |

Functionalization of the Heptyl Moiety

Introducing new functional groups onto the heptyl chain of tert-butyl(2-hydroxyheptyl)carbamate can significantly alter its properties and provides handles for further chemical modifications. The unactivated C-H bonds of the heptyl chain are typically inert, making their selective functionalization a significant chemical challenge. Modern synthetic methods, however, offer several strategies to achieve this.

Transition Metal-Catalyzed C-H Functionalization

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of alkyl chains. researchgate.netnih.govyoutube.com Catalysts based on metals such as palladium, rhodium, and iridium can selectively cleave a C-H bond and replace the hydrogen atom with a new functional group. The regioselectivity of these reactions can often be controlled by the presence of a directing group within the molecule, which coordinates to the metal catalyst and delivers it to a specific C-H bond. In the case of tert-butyl(2-hydroxyheptyl)carbamate, both the carbamate and the hydroxyl group could potentially serve as directing groups, guiding functionalization to specific positions on the heptyl chain. mdpi.com

Photocatalytic and Radical-Based Functionalization

Visible-light photocatalysis offers a mild and efficient alternative for the functionalization of aliphatic C-H bonds. researchgate.netbeilstein-journals.orgnih.gov These methods often involve the generation of highly reactive radical species that can abstract a hydrogen atom from the alkyl chain. The resulting alkyl radical can then be trapped by a variety of reagents to introduce new functional groups. Cerium-based photocatalysts, for example, have been shown to facilitate the amination of alkanes. researchgate.net The selectivity of these reactions is often governed by the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds.

Enzymatic Functionalization

Biocatalysis provides a highly selective and environmentally benign approach to C-H functionalization. nih.govnih.govbiorxiv.orgacs.orgacs.org Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds with remarkable regio- and stereoselectivity. While the application of such enzymes to synthetic molecules like tert-butyl(2-hydroxyheptyl)carbamate is still an emerging field, it holds great promise for the selective introduction of hydroxyl groups at specific positions along the heptyl chain. These newly introduced alcohols can then serve as points for further diversification.

Table 3: Representative C-H Functionalization Reactions on Aliphatic Chains

| Substrate Type | Catalyst/Reagent | Functionalization | Regioselectivity |

|---|---|---|---|

| Linear Alkanes | RhCl(CO)(PMe3)2, light, CO | Carbonylation | Terminal |

| Aliphatic Amines | Pd(OAc)2, directing group | Arylation | δ-position |

| Alkanes | Cerium-based photocatalyst | Amination | Governed by radical stability |

| Alkanes | Cytochrome P450 enzyme | Hydroxylation | Enzyme-dependent |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For tert-Butyl(2-hydroxyheptyl)carbamate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a comprehensive structural confirmation.

1H NMR Spectral Interpretation and Chemical Shift Analysis

The structure of tert-Butyl(2-hydroxyheptyl)carbamate suggests the presence of several distinct proton environments. The tert-butyl group would exhibit a characteristic singlet peak at approximately 1.4 ppm due to the nine equivalent protons with no adjacent protons to couple with. The protons of the heptyl chain would show more complex splitting patterns. The methyl group at the end of the heptyl chain is expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) groups of the heptyl chain would likely resonate as multiplets in the range of 1.2-1.6 ppm. The methine proton attached to the hydroxyl-bearing carbon is anticipated to be found further downfield, likely between 3.6 and 4.0 ppm, appearing as a multiplet due to coupling with the adjacent methylene protons. The protons of the methylene group attached to the nitrogen atom are also expected to be deshielded and would likely appear as a multiplet around 3.1-3.3 ppm. The protons of the NH and OH groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data Table for tert-Butyl(2-hydroxyheptyl)carbamate (Note: This data is predicted and may differ from experimental values.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | 1.44 | s |

| -CH₃ (heptyl) | 0.89 | t |

| -(CH₂)₄- (heptyl) | 1.25-1.35 | m |

| -CH₂-CH(OH)- | 1.40-1.50 | m |

| -NH- | ~5.0 | br s |

| -OH | Variable | br s |

| -CH₂-NH- | 3.05-3.15 | m |

| -CH(OH)- | 3.65-3.75 | m |

13C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for characterizing the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a count of the different carbon environments.

For tert-Butyl(2-hydroxyheptyl)carbamate, the ¹³C NMR spectrum is predicted to show signals corresponding to each of the twelve carbon atoms. The carbonyl carbon of the carbamate (B1207046) group is expected to have the most downfield chemical shift, typically in the range of 155-157 ppm. The quaternary carbon of the tert-butyl group would appear around 79-81 ppm, while the three equivalent methyl carbons of the tert-butyl group would resonate at approximately 28 ppm. The carbons of the heptyl chain would have chemical shifts in the aliphatic region, with the carbon bearing the hydroxyl group (-CH(OH)-) being the most deshielded of the chain carbons (around 70-72 ppm). The carbon attached to the nitrogen (-CH₂-NH-) would also be deshielded, with an expected chemical shift in the range of 45-47 ppm. The remaining methylene carbons of the heptyl chain and the terminal methyl carbon would appear at progressively higher fields.

Predicted ¹³C NMR Data Table for tert-Butyl(2-hydroxyheptyl)carbamate (Note: This data is predicted and may differ from experimental values.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | 28.4 |

| -C(CH₃)₃ | 79.2 |

| -C=O | 156.1 |

| -CH₂-NH- | 46.0 |

| -CH(OH)- | 71.5 |

| -CH₂-CH(OH)- | 36.5 |

| -CH₂-CH₂-CH(OH)- | 25.8 |

| -CH₂-CH₂-CH₂-CH(OH)- | 31.8 |

| -CH₂-CH₃ | 22.6 |

| -CH₃ | 14.1 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, thereby confirming the proposed structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For tert-Butyl(2-hydroxyheptyl)carbamate, cross-peaks would be expected between the methine proton of the -CH(OH)- group and the protons of the adjacent methylene groups in the heptyl chain and the methylene group attached to the nitrogen. This would allow for the sequential assignment of the protons along the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. For instance, the carbon at ~71.5 ppm would show a correlation to the proton at ~3.70 ppm, confirming the -CH(OH)- group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate. The NH proton would be expected to show correlations to the carbonyl carbon and the carbons of the adjacent methylene group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For tert-Butyl(2-hydroxyheptyl)carbamate (C₁₂H₂₅NO₃), the exact mass can be calculated. The observation of a molecular ion peak corresponding to this exact mass in an HRMS spectrum would provide strong evidence for the compound's molecular formula.

Fragmentation Pathways and Structural Insights from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the original molecule. For tert-Butyl(2-hydroxyheptyl)carbamate, several characteristic fragmentation pathways would be expected.

A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group as isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da from the molecular ion. Another likely fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), which is a characteristic fragmentation for alcohols. libretexts.org Cleavage of the bond between the carbon bearing the hydroxyl group and the rest of the heptyl chain would also be a probable fragmentation pathway. The analysis of these fragment ions in an MS/MS spectrum would allow for the confirmation of the different structural motifs within the molecule, such as the tert-butoxycarbonyl protecting group and the 2-hydroxyheptyl chain. libretexts.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The key functional groups in tert-Butyl(2-hydroxyheptyl)carbamate are the hydroxyl (-OH), the carbamate group (NH-C=O), the tert-butyl group, and the heptyl alkyl chain. The expected IR absorption bands for these groups are detailed in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for tert-Butyl(2-hydroxyheptyl)carbamate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Carbamate) | Stretching | 3200-3400 | Moderate |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C=O (Carbamate) | Stretching | 1680-1720 | Strong |

| N-H (Carbamate) | Bending | 1510-1550 | Moderate |

| C-O (Alcohol) | Stretching | 1050-1200 | Strong |

| C-N (Carbamate) | Stretching | 1200-1300 | Moderate |

It is important to note that the data presented in Table 1 is theoretical and predictive. An experimental IR spectrum would be required to confirm these absorption bands and provide empirical evidence for the presence of these functional groups in the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds. For tert-Butyl(2-hydroxyheptyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like tert-Butyl(2-hydroxyheptyl)carbamate. A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system equipped with an appropriate column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV detector, as the carbamate group provides a chromophore). The purity would be determined by the relative area of the peak corresponding to the compound in the chromatogram.

Furthermore, as the 2-hydroxyheptyl moiety contains a chiral center, HPLC with a chiral stationary phase could be employed to separate the enantiomers and determine the enantiomeric excess of a chiral sample. However, a thorough search of scientific literature and chemical databases reveals no published HPLC methods or data specifically for the analysis of tert-Butyl(2-hydroxyheptyl)carbamate.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile compounds. Due to the presence of the polar hydroxyl and carbamate groups, tert-Butyl(2-hydroxyheptyl)carbamate itself has low volatility. Therefore, for GC analysis, it would likely require derivatization to convert the polar functional groups into more volatile ones. A common derivatization strategy would be silylation of the hydroxyl and N-H groups.

Despite the potential applicability of this technique, there is no specific information available in the public domain regarding the GC analysis of tert-Butyl(2-hydroxyheptyl)carbamate or its volatile derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide detailed information on bond lengths, bond angles, and the conformation of tert-Butyl(2-hydroxyheptyl)carbamate in the solid state. To perform this analysis, a single crystal of the compound of suitable size and quality would be required.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of tert-Butyl(2-hydroxyheptyl)carbamate has not been determined and/or reported. Consequently, no experimental X-ray crystallographic data is available for this compound.

Computational and Theoretical Investigations of Tert Butyl 2 Hydroxyheptyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in determining the electronic structure and preferred three-dimensional arrangement of a molecule.

DFT Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules. For tert-butyl(2-hydroxyheptyl)carbamate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the most stable (lowest energy) conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. The total electronic energy calculated would represent the stability of this optimized geometry.

Conformational Analysis and Rotational Barriers

The flexible heptyl chain and the rotatable bonds within the carbamate (B1207046) group mean that tert-butyl(2-hydroxyheptyl)carbamate can exist in numerous conformations. A thorough conformational analysis would involve systematically rotating key single bonds (e.g., C-C bonds in the heptyl chain, C-N and C-O bonds in the carbamate moiety) and calculating the energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers. The energy differences between these conformers and the energy barriers to rotation between them (rotational barriers) could be quantified. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of tert-butyl(2-hydroxyheptyl)carbamate over time. In an MD simulation, the molecule would be placed in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent), and the movements of all atoms would be calculated over a period of time by solving Newton's equations of motion. This would provide insights into how the molecule behaves in a condensed phase, including its conformational flexibility, solvent interactions, and potential for forming intermolecular hydrogen bonds via its hydroxyl and N-H groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also capable of predicting spectroscopic data. For instance, after obtaining the optimized geometry from DFT calculations, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms. These theoretical predictions can be compared with experimental NMR data to validate the computed structure or to help in the assignment of experimental spectra. While experimental data for various carbamates exist, specific calculated values for tert-butyl(2-hydroxyheptyl)carbamate are not available. rsc.orgchemicalbook.com

Reaction Mechanism Elucidation via Computational Chemistry

Should tert-butyl(2-hydroxyheptyl)carbamate be involved in a chemical reaction, computational chemistry could be used to elucidate the reaction mechanism. This would involve identifying the transition state structures for each step of the proposed mechanism and calculating the activation energies. For example, in a reaction involving the hydroxyl group, computations could map out the energy profile of the reaction pathway, helping to determine the feasibility and kinetics of the transformation. Such studies have been performed for the formation of other carbamates, providing a blueprint for how one might investigate reactions involving the title compound. mdpi.com

Development of Structure-Property Relationships in the Context of Chemical Reactivity

By systematically modifying the structure of tert-butyl(2-hydroxyheptyl)carbamate in silico (e.g., by changing the length of the alkyl chain or substituting the tert-butyl group) and calculating various electronic properties (like orbital energies, atomic charges, or electrostatic potential maps), it would be possible to develop structure-property relationships. These relationships could help predict how changes in the molecular structure affect its chemical reactivity, solubility, or other important chemical properties without the need for extensive experimental synthesis and testing.

Applications of Tert Butyl 2 Hydroxyheptyl Carbamate As a Synthetic Precursor

Role in the Synthesis of Chiral Amines and Amino Alcohols

Intermediate in the Construction of Nitrogen-Containing Heterocycles

Similarly, no specific examples were found of tert-butyl(2-hydroxyheptyl)carbamate being utilized as an intermediate in the construction of nitrogen-containing heterocycles. The bifunctional nature of the molecule, containing both a nucleophilic nitrogen (after deprotection) and a hydroxyl group, suggests its potential for intramolecular cyclization reactions to form heterocycles like oxazines or piperidines, but specific instances of such applications are not documented.

Building Block for Oligomers and Macromolecules (e.g., peptidomimetics, non-biological polymers)

The potential for tert-butyl(2-hydroxyheptyl)carbamate to act as a monomeric unit in the synthesis of oligomers or macromolecules has not been specifically reported. While its structure could theoretically be incorporated into polyester (B1180765) or polyurethane-type polymers, or serve as a non-canonical amino acid surrogate in peptidomimetics, dedicated research on these applications is not apparent.

Precursor in the Development of New Protecting Group Strategies

There is no evidence to suggest that tert-butyl(2-hydroxyheptyl)carbamate has been used as a precursor in the development of new protecting group strategies. The tert-butoxycarbonyl (Boc) group present is a standard and widely used amine protecting group, and the heptyl alcohol portion of the molecule does not immediately suggest a novel protective function.

Utilization in Supramolecular Chemistry and Materials Science (e.g., building blocks for host-guest systems, rotaxanes)

No literature was found that describes the utilization of tert-butyl(2-hydroxyheptyl)carbamate in the fields of supramolecular chemistry or materials science. Its amphiphilic nature could potentially lend itself to self-assembly or as a component in more complex supramolecular architectures, but this has not been a reported area of investigation.

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are pivotal in developing sustainable synthetic routes to tert-Butyl(2-hydroxyheptyl)carbamate. A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. Traditional methods for the N-Boc protection of 2-aminoheptan-1-ol (B13554439) often utilize solvents that are detrimental to the environment. Research into solvent-free conditions for the synthesis of N-Boc protected amines and amino alcohols has shown promise, offering a greener alternative. researchgate.net Such protocols can lead to nearly quantitative yields under mild, catalyst-free conditions, significantly reducing waste. researchgate.net

Another green approach involves conducting the synthesis in aqueous media. The synthesis of 1,2-amino alcohols has been demonstrated using visible-light photoredox catalysis in water at room temperature, providing a mild and effective method starting from readily available materials. rsc.org Adapting these principles to the synthesis of tert-Butyl(2-hydroxyheptyl)carbamate could involve the direct reductive amination of a suitable keto-alcohol precursor in water, followed by N-Boc protection. The use of biocatalysis, as discussed in the chemoenzymatic section, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions in aqueous environments.

Key green chemistry metrics for evaluating the sustainability of synthetic routes to tert-Butyl(2-hydroxyheptyl)carbamate are presented in the table below.

| Green Chemistry Metric | Description | Goal for Sustainable Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximize the incorporation of all materials used in the process into the final product. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste to the mass of the desired product. | Minimize the E-factor by reducing byproducts, solvent waste, and reagent waste. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the active pharmaceutical ingredient (API) produced. | Decrease the PMI by using less solvent and more efficient reactions. |

| Solvent Selection | Choosing solvents that are less toxic, have a lower environmental impact, and are easily recyclable. | Prioritize the use of water, supercritical fluids, or solvent-free conditions. |

Flow Chemistry Applications in Scale-Up Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of tert-Butyl(2-hydroxyheptyl)carbamate, particularly for industrial-scale production. This technology enables enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, purity, and safety. rsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction rates. nih.gov

The synthesis of chiral amino alcohols, key precursors to compounds like tert-Butyl(2-hydroxyheptyl)carbamate, has been successfully demonstrated in continuous flow systems. rsc.org These systems can incorporate in-line purification and analysis, streamlining the entire manufacturing process. rsc.org For instance, a multi-step flow process could be designed for the synthesis of tert-Butyl(2-hydroxyheptyl)carbamate, starting from the asymmetric reduction of a ketone precursor, followed by amination and subsequent N-Boc protection, all within a single, continuous operation.

A comparison of batch versus flow synthesis for the production of tert-Butyl(2-hydroxyheptyl)carbamate highlights the potential benefits of adopting continuous manufacturing.

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging, requiring larger reactors and potentially leading to issues with heat and mass transfer. | Readily scalable by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). |

| Safety | Larger volumes of hazardous materials are handled at once, increasing risk. | Smaller reaction volumes at any given time significantly reduce the risk of runaway reactions. |

| Process Control | More difficult to precisely control temperature, mixing, and reaction time, leading to potential variability in product quality. | Precise control over all reaction parameters, resulting in higher consistency and reproducibility. |

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often more efficient due to enhanced reaction rates and the potential for in-line purification. |

Chemoenzymatic Synthesis of Stereoisomers

The synthesis of enantiomerically pure stereoisomers of tert-Butyl(2-hydroxyheptyl)carbamate is of significant interest, as different stereoisomers can exhibit distinct biological activities. Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach to achieve high stereoselectivity. researchgate.net

One prominent chemoenzymatic strategy is the kinetic resolution of racemic 2-aminoheptan-1-ol using lipases. Lipases can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unacylated forms, which can then be converted to the corresponding enantiopure N-Boc protected compounds. This method has been successfully applied to the resolution of various 2-amino-1-alcohols.

Another emerging approach is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of a corresponding hydroxy ketone precursor. frontiersin.org This method allows for the direct synthesis of a specific enantiomer of the amino alcohol with high enantiomeric excess, using ammonia (B1221849) as the amine source under mild conditions. frontiersin.org

The table below summarizes enzymatic approaches for the synthesis of chiral tert-Butyl(2-hydroxyheptyl)carbamate.

| Enzymatic Method | Description | Key Advantages |

| Lipase-Catalyzed Kinetic Resolution | Selective acylation of one enantiomer of racemic 2-aminoheptan-1-ol, followed by separation. | High enantioselectivity for a range of amino alcohols; commercially available enzymes. |

| Amine Dehydrogenase (AmDH) Catalyzed Asymmetric Reductive Amination | Direct conversion of a hydroxy ketone precursor to a specific enantiomer of 2-aminoheptan-1-ol. | High atom economy; uses ammonia as the amine source; high enantiomeric excess. |

| Transaminase-Catalyzed Asymmetric Synthesis | Conversion of a hydroxy ketone to the corresponding chiral amine using a chiral amine donor. | High stereoselectivity; can be used in cascade reactions. nih.gov |

Development of Novel Catalytic Systems for its Derivatization

The development of novel catalytic systems is essential for the efficient and selective derivatization of tert-Butyl(2-hydroxyheptyl)carbamate, enabling the exploration of its structure-activity relationships. Derivatization can occur at the hydroxyl group, the carbamate (B1207046) nitrogen, or by modification of the alkyl chain.

For derivatization of the carbamate group itself, methods for the direct conversion of N-Boc protected amines into other carbamates, thiocarbamates, and ureas are being explored. rsc.org These methods often utilize earth-abundant metal catalysts or even catalyst-free conditions, aligning with green chemistry principles. rsc.org Supercritical carbon dioxide has also been investigated as a medium for the derivatization of carbamates, offering a green solvent alternative and potentially enhanced reaction rates. nih.gov

Tandem reactions, where multiple transformations occur in a single pot, offer an efficient strategy for derivatization. For example, a one-pot tandem direct reductive amination followed by N-Boc protection can be used to synthesize a variety of N-substituted analogues of tert-Butyl(2-hydroxyheptyl)carbamate. nih.gov

The following table outlines potential catalytic derivatization reactions for tert-Butyl(2-hydroxyheptyl)carbamate.

| Reaction Type | Description | Potential Catalytic System |

| O-Acylation | Esterification of the hydroxyl group. | Lipases for enantioselective acylation; organocatalysts. |

| O-Alkylation | Etherification of the hydroxyl group. | Phase-transfer catalysis. google.com |

| N-Alkylation/Arylation | Substitution at the carbamate nitrogen (after deprotection). | Transition metal catalysts (e.g., palladium, copper) for cross-coupling reactions. |

| Oxidation | Conversion of the primary alcohol to an aldehyde or carboxylic acid. | Selective oxidation catalysts (e.g., TEMPO-based systems). |

Integration into Automated Synthesis Platforms

The integration of the synthesis of tert-Butyl(2-hydroxyheptyl)carbamate and its derivatives into automated synthesis platforms is a key step towards high-throughput screening and rapid discovery of new bioactive molecules. nih.gov Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly accelerating the research and development process. nih.gov

These platforms typically utilize robotic liquid handlers, reactors, and analytical instrumentation, all controlled by a central software system. nih.gov For the synthesis of a library of tert-Butyl(2-hydroxyheptyl)carbamate derivatives, an automated platform could be programmed to vary the starting materials for the alkyl chain, the protecting group on the amine, and the reagents for subsequent derivatization reactions. The resulting compounds could then be automatically purified and screened for biological activity.

The key components and workflow of an automated synthesis platform for generating derivatives of tert-Butyl(2-hydroxyheptyl)carbamate are outlined below.

| Component | Function |

| Reagent and Stock Solution Handling | Robotic systems for accurately dispensing and transferring liquid and solid reagents. |

| Reaction Modules | Temperature-controlled reactors for performing chemical transformations in parallel. |

| Purification Modules | Automated chromatographic systems for the purification of the synthesized compounds. |

| Analytical Modules | Integrated analytical instruments (e.g., LC-MS, NMR) for real-time reaction monitoring and final product characterization. |

| Control Software | Software to design experiments, control the hardware, and collect and analyze data. |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl(2-hydroxyheptyl)carbamate, and what critical parameters influence yield?

- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions under controlled conditions. For example, analogous compounds (e.g., tert-butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate) are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

Activation of the hydroxyl group : Use of reagents like carbonyldiimidazole (CDI) or thionyl chloride to generate reactive intermediates.

Carbamate formation : Reaction with tert-butyl carbamate in the presence of a base (e.g., triethylamine) and anhydrous solvents (e.g., dichloromethane).

Purification : Column chromatography or recrystallization to isolate the product .

Critical parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for hydroxy precursor to carbamate), and moisture-free environments to prevent hydrolysis .

Q. How can researchers characterize tert-Butyl(2-hydroxyheptyl)carbamate’s purity and structural integrity?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), hydroxyheptyl chain (δ 3.5–4.0 ppm for hydroxyl proton), and carbamate carbonyl (δ ~155 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₂₅NO₃: 231.18 g/mol).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. What functional groups in tert-Butyl(2-hydroxyheptyl)carbamate are most reactive, and how do they influence downstream applications?

- Methodological Answer : The carbamate group (-NHCOO-) and hydroxyl group (-OH) are key reactive sites:

- Carbamate : Susceptible to hydrolysis under acidic/basic conditions, enabling deprotection for amine generation.

- Hydroxyl : Participates in esterification, etherification, or oxidation reactions.

For example, the hydroxyl group can be functionalized with protecting groups (e.g., silyl ethers) to prevent undesired side reactions during peptide coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of tert-Butyl(2-hydroxyheptyl)carbamate derivatization?

- Methodological Answer : Regioselectivity in derivatization (e.g., alkylation of the hydroxyl group) depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the hydroxyl group.

- Catalysts : Use of mild Lewis acids (e.g., ZnCl₂) to direct reactivity toward specific sites.

- Temperature : Lower temperatures (0–10°C) reduce side reactions.

Studies on analogous compounds show that kinetic vs. thermodynamic control can be leveraged by adjusting reaction time and reagent addition rates .

Q. How can contradictory data regarding tert-Butyl(2-hydroxyheptyl)carbamate’s stability under acidic conditions be resolved?

- Methodological Answer : Stability discrepancies may arise from differences in experimental setups. To resolve these:

Controlled degradation studies : Perform kinetic assays at varying pH (1–5) and temperatures (25–40°C). Monitor degradation via HPLC and quantify half-life ().

Mechanistic analysis : Use O-labeled water to trace hydrolysis pathways (carbamate vs. ester bond cleavage).

Computational modeling : Density Functional Theory (DFT) to predict bond dissociation energies and identify labile sites .

Q. What strategies are effective for analyzing tert-Butyl(2-hydroxyheptyl)carbamate’s bioactivity in the absence of published pharmacological data?

- Methodological Answer : Leverage structure-activity relationship (SAR) data from analogous carbamates:

- Molecular docking : Screen against targets like serine hydrolases or GPCRs using software (AutoDock Vina).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at 10–100 μM concentrations.

- Metabolic stability : Use liver microsomes to assess phase I/II metabolism rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.